Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a structurally complex compound featuring:
- A methyl benzoate core.
- A piperidin-1-yl sulfonyl linker.
- A 3-chloropyridin-2-yloxy substituent.
The sulfonyl group and chloropyridine moiety are common in bioactive molecules, often influencing solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
methyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-18(22)13-4-6-15(7-5-13)27(23,24)21-11-8-14(9-12-21)26-17-16(19)3-2-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSVDOTKGRHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step reactions:
Starting Materials: : Typically starts with readily available chemicals such as 3-chloropyridine, piperidine, and 4-sulfobenzoic acid methyl ester.
Reaction Steps
Formation of 4-((3-chloropyridin-2-yl)oxy)piperidine via a nucleophilic substitution reaction.
Coupling of this intermediate with 4-sulfobenzoic acid methyl ester under specific conditions, often in the presence of a base.
Reaction Conditions: : Reactions usually occur in organic solvents like dichloromethane or ethanol, under reflux conditions, and may require catalysts like palladium or acid chlorides.
Industrial Production Methods
Industrial synthesis may employ similar steps but is scaled up with optimized reaction conditions, such as continuous flow reactors to enhance yield and purity. Efficient purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The chloropyridine ring can undergo nucleophilic aromatic substitution.
Oxidation/Reduction Reactions: : The sulfonyl group may be subjected to redox reactions.
Common Reagents and Conditions
Reagents: : Common reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products
Substitution reactions can yield various derivatives depending on the nucleophile used.
Oxidation or reduction can transform the sulfonyl group into sulfoxides or sulfides.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : Used as an intermediate in synthesizing more complex molecules.
Biology
Drug Development: : Potential candidate for developing new pharmaceuticals due to its bioactive components.
Medicine
Therapeutic Agents: : Can be used to explore novel therapeutic pathways in disease treatment.
Industry
Material Science: : Utilized in developing new materials with specific properties.
Mechanism of Action
Mechanism and Targets
Binding and Inhibition: : Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate may bind to specific enzymes or receptors, inhibiting their activity. This could involve pathways related to metabolic or signal transduction processes.
Molecular Pathways
Potential to affect pathways such as oxidative stress response or inflammation due to its chemical nature.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound shares key features with methyl benzoate derivatives listed in pesticide databases (). Below is a comparative analysis:
Key Observations :
- Shared Motifs : The target compound and pesticide analogs all incorporate methyl ester and ether-linked aromatic systems .
- Divergence: Unlike haloxyfop-methyl and diclofop-methyl, the target compound uses a piperidine sulfonyl linker instead of a phenoxy propanoate chain. This may enhance conformational flexibility or alter target specificity .
- Chloropyridine Role : The 3-chloropyridin-2-yl group is analogous to halogenated pyridines in herbicides (e.g., haloxyfop-methyl), which disrupt acetyl-CoA carboxylase in plants .
Biological Activity
Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that exhibits potential biological activities due to its unique molecular structure. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 374.82 g/mol. Its structure includes a piperidine ring, a chloropyridine moiety, and a benzoate ester, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O4 |
| Molecular Weight | 374.82 g/mol |
| Functional Groups | Chloropyridine, Piperidine, Benzoate |
Antibacterial Activity
Research indicates that compounds with similar structural motifs often exhibit antibacterial properties. For instance, studies have shown that piperidine derivatives can possess significant antibacterial activity against various bacterial strains such as Salmonella typhi and Staphylococcus aureus . The sulfonamide group present in the compound may enhance its antimicrobial efficacy by interfering with bacterial enzyme systems.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) and urease activities. Enzyme inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections . Preliminary docking studies suggest that the compound can effectively interact with active sites of these enzymes, potentially leading to significant inhibitory effects.
Anticancer Potential
Given its structural components, particularly the piperidine and sulfonyl groups, this compound may also exhibit anticancer properties. Compounds with similar backbones have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to confirm these activities specifically for this compound.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:
- Binding Interactions : The compound may bind to specific enzymes or receptors, altering their activity.
- Cell Signaling Pathways : It could influence cell signaling pathways related to inflammation or apoptosis.
- Gene Expression Modulation : There may be changes in gene expression profiles in response to treatment with this compound.
Enzyme Inhibition Research
In silico studies have shown that similar compounds can effectively inhibit AChE with varying degrees of potency. The presence of a sulfonamide group in this compound may enhance its binding affinity to AChE compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate, and how can intermediates be characterized?
- Synthesis : A plausible route involves coupling 3-chloropyridin-2-ol with piperidin-4-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage. Subsequent sulfonylation with methyl 4-(chlorosulfonyl)benzoate in dichloromethane (DCM) under basic conditions (e.g., sodium hydroxide) can yield the target compound. Similar sulfonylation protocols are validated in piperidine derivatives .
- Characterization : Key intermediates (e.g., the piperidinyl ether) should be analyzed via -NMR to confirm regioselectivity and LC-MS for purity (>95%). For the final product, high-resolution mass spectrometry (HRMS) and -NMR are critical to verify the sulfonyl benzoate ester and pyridinyl ether linkages .
Q. Which analytical methods are suitable for assessing purity and structural integrity?
- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/1-octanesulfonate buffer, as in ) to resolve polar impurities. Adjust gradient elution to separate hydrolyzed byproducts (e.g., free benzoic acid derivatives) .
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify polymorphic forms, particularly if the sulfonyl group exhibits conformational flexibility .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved during structural validation?
- Contradiction Analysis : If NMR signals deviate from predicted patterns (e.g., split peaks in the piperidinyl region), consider dynamic effects such as restricted rotation of the sulfonyl group or hydrogen bonding with the pyridinyl oxygen. Variable-temperature NMR (VT-NMR) can confirm rotational barriers .
- Comparative Studies : Cross-reference with structurally analogous compounds, such as 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, where sulfonyl-piperidine interactions are well-documented .
Q. What strategies optimize sulfonylation yield while minimizing side reactions?
- Reaction Optimization :
- Temperature : Conduct sulfonylation at 0–5°C to suppress sulfonate ester hydrolysis.
- Base Selection : Use tertiary amines (e.g., triethylamine) instead of NaOH to avoid saponification of the methyl benzoate ester .
- Byproduct Mitigation : Monitor for sulfonic acid impurities via ion chromatography. Pre-activate the sulfonyl chloride with catalytic DMAP to enhance reactivity .
Q. How can hygroscopic intermediates be handled to ensure reproducibility?
- Storage : Store piperidinyl ether intermediates under inert gas (N) with molecular sieves to prevent moisture absorption, which can degrade sulfonyl chloride reagents .
- Safety Protocols : Follow guidelines for hygroscopic compounds, such as using sealed reaction vessels and dry solvent systems (e.g., DCM over CaH) .
Biological and Applied Research Questions
Q. What in vitro assays are appropriate for preliminary bioactivity screening?
- Receptor Targeting : The 3-chloropyridinyl and sulfonyl groups suggest potential kinase or GPCR modulation. Use HEK293 cells transfected with target receptors (e.g., serotonin receptors) for functional assays (cAMP or Ca flux) .
- Cytotoxicity : Screen against human hepatocyte (HepG2) and renal (HEK293) cell lines to assess baseline toxicity. Compare with structurally related agrochemicals, such as haloxyfop-methyl, which share pyridinyl ether motifs .
Q. How can metabolic stability be evaluated for this compound?
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH cofactor. Monitor degradation via LC-MS/MS, focusing on hydrolysis of the benzoate ester or oxidation of the piperidinyl group .
- Metabolite Identification : Use HRMS to detect phase I metabolites (e.g., hydroxylated pyridine or sulfone reduction products) .
Data and Safety Compliance
Q. What are the critical parameters for scaling up synthesis under GMP-like conditions?
- Process Validation : Ensure reaction reproducibility by controlling residual solvents (e.g., DCM ≤ 600 ppm) as per ICH Q3C guidelines. Implement in-process checks via inline FTIR to track sulfonylation completion .
- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and sulfonic acid byproducts for specialized disposal to meet EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
